(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound features a methoxyphenyl group and a tolylimino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the thiazole ring with a methoxyphenyl group, often using a palladium-catalyzed coupling reaction.
Addition of the Tolylimino Group: The tolylimino group is introduced through a condensation reaction between the thiazole derivative and p-toluidine.
Formation of the Ethanol Side Chain: The final step involves the addition of an ethanol side chain to the thiazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol side chain, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The methoxyphenyl and tolylimino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit antimicrobial or antifungal properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets. The methoxyphenyl and tolylimino groups may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Methoxyphenyl Compounds: Compounds with a methoxyphenyl group but different core structures.
Tolylimino Compounds: Compounds with a tolylimino group but different core structures.
Uniqueness
The unique combination of the methoxyphenyl, tolylimino, and thiazole groups in (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-3-7-16(8-4-14)20-19-21(11-12-22)18(13-24-19)15-5-9-17(23-2)10-6-15/h3-10,13,22H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBMBJUZKGTEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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